molecular formula C21H20FN3OS B2629889 2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1023847-59-7

2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No. B2629889
M. Wt: 381.47
InChI Key: XCPGOMWJQHEDEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, has been reported . These compounds were obtained in good to excellent yields from 63 to 91% in the presence of 30 mol% catalyst in ethanol at reflux for 2 h through an efficient one-pot three-component reaction including an intramolecular rearrangement and a cyclization through intramolecular nucleophilic reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a sec-butyl group, a fluorobenzyl group, and an imidazo[1,2-c]quinazolin-3(2H)-one core.


Chemical Reactions Analysis

While specific chemical reactions involving “2-sec-butyl-5-[(3-fluorobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one” are not available, similar compounds have been synthesized through multi-component reactions (MCRs) . In these reactions, three or more reactants are added in a single vessel to produce the target product, usually with acceptable efficiency .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis Pathways : Research on compounds within the imidazo[1,2-c]quinazolinone family often explores novel synthetic pathways. For instance, Mrkvička et al. (2010) describe a reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to the formation of thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones, showcasing an easy pathway to these derivatives with potential structural similarities to the compound (Mrkvička et al., 2010).

Innovative Synthetic Approaches : Shiau et al. (1989) present reactions of 2-aminothiobenzamide with isocyanates as a new synthesis method for 2,3-dihydro-imidazo[1,2-c]quinazolin-5(6H)-one and related compounds, indicating the exploration of diverse synthetic routes for similar heterocyclic compounds (Shiau et al., 1989).

Potential Biological Activities

Antiviral and Antimicrobial Properties : Some studies have investigated the biological activities of imidazoquinazolinone derivatives. For example, compounds within this class have been synthesized and examined for their inhibitory effects on the replication of viruses, suggesting potential antiviral applications. The synthesis and evaluation of these compounds demonstrate the interest in exploring their biological effects and therapeutic potential (Golankiewicz et al., 1995).

Catalysis and Green Chemistry

Catalysis and Solvent-Free Synthesis : The research also extends to the development of green chemistry approaches, such as solvent-free conditions and the use of ionic liquids for the synthesis of quinazolinone derivatives, emphasizing the drive towards more sustainable and environmentally friendly chemical processes (Reddy et al., 2015).

Future Directions

The future directions for this compound could involve further investigation of its potential biological activities. Similar compounds have shown significant affinity against the COVID-19 main protease , suggesting potential applications in the development of new drugs.

properties

IUPAC Name

2-butan-2-yl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-9-4-5-10-17(16)23-21(25)27-12-14-7-6-8-15(22)11-14/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPGOMWJQHEDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

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